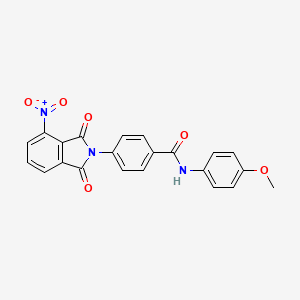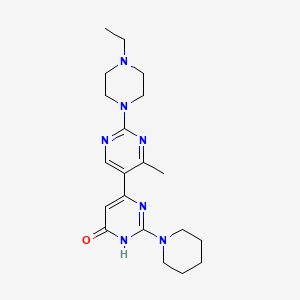![molecular formula C20H29N3O2S B5975479 N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine, commonly referred to as BIMU8, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BIMU8 is a selective 5-HT7 receptor antagonist, which means it blocks the action of serotonin on this receptor.
Wirkmechanismus
BIMU8 acts as a selective antagonist of the 5-HT7 receptor, which means it blocks the action of serotonin on this receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of the 5-HT7 receptor by serotonin leads to the activation of various intracellular signaling pathways, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BIMU8 are largely dependent on the specific system being studied. For example, in the central nervous system, BIMU8 has been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory. In the cardiovascular system, BIMU8 has been shown to have vasodilatory effects and to reduce blood pressure. In the gastrointestinal system, BIMU8 has been shown to reduce gastric acid secretion and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BIMU8 in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to investigate the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using BIMU8 is that it may have off-target effects on other receptors or signaling pathways. Additionally, the use of BIMU8 may be limited by its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on BIMU8. One area of interest is the role of the 5-HT7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BIMU8 may have potential therapeutic applications in these diseases by modulating the activity of the 5-HT7 receptor. Another area of interest is the role of the 5-HT7 receptor in the regulation of sleep and circadian rhythms. BIMU8 may have potential applications in the treatment of sleep disorders by modulating the activity of this receptor. Finally, further research is needed to investigate the potential side effects and safety of BIMU8, particularly in long-term use.
Synthesemethoden
The synthesis of BIMU8 involves the reaction of N-methylcyclohexanamine with benzyl isothiocyanate, followed by the reaction of the resulting product with 2-ethylsulfonyl-1H-imidazole-5-carbaldehyde. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
BIMU8 has been used extensively in scientific research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. For example, BIMU8 has been used to study the effects of 5-HT7 receptor antagonism on learning and memory, anxiety, depression, and circadian rhythms. BIMU8 has also been used to investigate the role of the 5-HT7 receptor in cardiovascular function, gastrointestinal function, and regulation of body temperature.
Eigenschaften
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-3-26(24,25)20-21-14-19(16-22(2)18-12-8-5-9-13-18)23(20)15-17-10-6-4-7-11-17/h4,6-7,10-11,14,18H,3,5,8-9,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCJTZILKQXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
![N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B5975404.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5975406.png)
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B5975420.png)
![ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B5975428.png)
![N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5975429.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5975442.png)
![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)

![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![methyl 5-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-5-oxopentanoate](/img/structure/B5975476.png)
